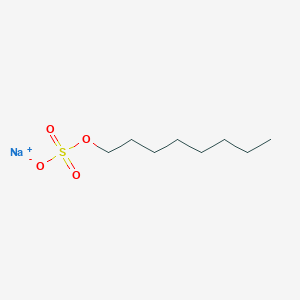

sodium;octyl sulfate

Description

Conceptual Framework of Anionic Surfactants in Contemporary Colloid and Interface Science

Anionic surfactants are a class of surface-active agents that possess a negatively charged head group when dissolved in water. Their behavior in solution is governed by the interplay between the hydrophobic effect, which drives the association of hydrocarbon tails, and electrostatic interactions between the charged head groups and counter-ions. In colloid and interface science, anionic surfactants like sodium octyl sulfate (B86663) are crucial for understanding phenomena such as wetting, emulsification, foaming, and the formation of complex self-assembled structures, including micelles, vesicles, and liquid crystals. The critical micelle concentration (CMC), a key property of surfactants, represents the concentration above which surfactant molecules begin to aggregate into micelles. mdpi.com Studies involving anionic surfactants contribute to the development of new materials, formulations, and processes in fields ranging from pharmaceuticals and personal care products to enhanced oil recovery and environmental remediation.

Historical Development and Current Paradigms in Sodium Octyl Sulfate Research

The study of surfactants, including alkyl sulfates like sodium octyl sulfate, has a history intertwined with the development of detergents and emulsifiers. Early research focused on their synthesis and basic physical properties, such as surface tension reduction and micelle formation. As colloid and interface science advanced, the focus shifted to understanding the thermodynamics and kinetics of self-assembly, the structure and dynamics of surfactant aggregates, and their interactions with other components in complex systems.

Current research paradigms involving sodium octyl sulfate often explore its behavior in mixed surfactant systems, its interactions with polymers, nanoparticles, and biological molecules, and its application in advanced separation techniques and controlled delivery systems. For instance, sodium octyl sulfate has been utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) americanelements.comsigmaaldrich.com. Studies also investigate the properties of mixed micellar systems containing sodium octyl sulfate and other surfactants, such as cationic trimeric surfactants, to understand synergistic effects on properties like critical micelle concentration and surface tension reduction. nih.gov Research also delves into the formation and properties of catanionic vesicles formed by mixing sodium octyl sulfate with cationic surfactants like cetyltrimethylammonium bromide (CTAB), examining aggregate composition and the encapsulation of probes. acs.orgacs.org The self-assembly of sodium octyl sulfate in the presence of other molecules and its role in forming different aggregate shapes (micelles, vesicles) are also active areas of investigation. acs.orgpku.edu.cn

Selected Physical and Chemical Properties of Sodium Octyl Sulfate

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NaO₄S | americanelements.comnih.govontosight.ai |

| Molecular Weight | 232.27 g/mol | americanelements.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White powder or liquid | americanelements.comnih.gov |

| Melting Point | 195 °C (decomposition) | americanelements.comsigmaaldrich.comsigmaaldrich.com |

| Solubility in H₂O | Soluble, 20 mg/mL | americanelements.comsigmaaldrich.comsigmaaldrich.com |

| PubChem CID | 2735107 | americanelements.comnih.gov |

| CAS Number | 142-31-4 | sigmaaldrich.comsigmaaldrich.com |

Note: The solubility value of 20 mg/mL is provided by multiple sources, but it is important to note that solubility can be influenced by temperature and the presence of other substances.

Research findings often involve the determination of critical micelle concentration (CMC) for sodium octyl sulfate in various conditions, as this parameter is fundamental to its surfactant activity. While specific CMC values can vary depending on the experimental method and conditions, the existence of a CMC profile for sodium octyl sulfate is a key characteristic studied in colloid science. mdpi.com Studies on mixed surfactant systems containing sodium octyl sulfate report changes in CMC upon mixing, indicating synergistic or antagonistic interactions between the components. nih.gov

Another area of research involves the interfacial tension reduction capabilities of sodium octyl sulfate, both individually and in mixed systems. Measurements of interfacial tension at oil-water interfaces, for example, demonstrate the effectiveness of surfactant mixtures containing sodium octyl sulfate in reducing tension, which is relevant for applications like enhanced oil recovery. researchgate.net

Properties

IUPAC Name |

sodium;octyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRKJMRGXGWHBM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Mechanistic Insights for Sodium Octyl Sulfate

Established Synthetic Methodologies and Reaction Kinetics

Established synthetic methodologies for producing alkyl sulfates, including sodium octyl sulfate (B86663), generally involve the reaction of a fatty alcohol with a sulfating agent. Common sulfating agents include sulfur trioxide (SO3), chlorosulfuric acid (ClSO3H), or sulfamic acid (NH2SO3H). wikipedia.orgchemithon.com

The reaction with sulfur trioxide typically involves the direct reaction of gaseous SO3, often diluted with dry air, with the alcohol. chemithon.com This reaction is generally rapid and stoichiometric. chemithon.com The initial product is an alcohol sulfuric acid (alkyl hydrogen sulfate), which is unstable and subsequently neutralized with an alkali, such as sodium hydroxide, to form the stable sodium alkyl sulfate salt. chemithon.comgoogle.com

Another method utilizes chlorosulfuric acid. wikipedia.org In this process, octanol (B41247) reacts with chlorosulfuric acid to form the octyl hydrogen sulfate and hydrogen chloride. The octyl hydrogen sulfate is then neutralized with a sodium base. wikipedia.org

Sulfamic acid can also be employed to sulfate alcohols. chemithon.com This method directly yields the ammonium (B1175870) salt of the alkyl sulfuric acid, which can then be converted to the sodium salt through ion exchange. chemithon.com Sulfamic acid sulfation is considered a milder method and is selective for hydroxyl groups. chemithon.com

The kinetics of the sulfation reaction can be influenced by factors such as temperature, the concentration of reactants, and the specific sulfating agent used. While specific kinetic data for sodium octyl sulfate synthesis are not extensively detailed in the provided sources, studies on the kinetics of related sulfonation and sulfation processes highlight the importance of reaction time and temperature in achieving desired conversion rates and yields. d-nb.inforesearchgate.net For instance, in the synthesis of sodium n-octyl sulfoitaconate diester, reaction temperature and time significantly impacted the esterification and sulfonation rates. d-nb.inforesearchgate.net

Advanced Derivatization Techniques and Functionalization Studies

Advanced techniques involving sodium octyl sulfate often focus on its use as a building block or reagent in the synthesis of other compounds, particularly in the context of creating novel surfactants or functionalized materials. While direct derivatization of the octyl sulfate molecule itself for altering its fundamental structure is less common than its use in formulations or reactions, its anionic head group and hydrophobic tail make it suitable for specific interactions and modifications in complex systems.

Sodium octyl sulfate can be utilized in the synthesis of quaternary octyl sulfate ionic liquids through reactions with quaternary halide salts. rsc.org This involves treating the quaternary halide with sodium octyl sulfate in a solvent like water, followed by extraction of the resulting ionic liquid. rsc.org This demonstrates the use of sodium octyl sulfate as a source of the octyl sulfate anion for the formation of new compounds with distinct properties.

In the realm of functionalization studies, sodium octyl sulfate's role as an anionic surfactant is often leveraged. It is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to facilitate the separation of positively charged analytes by forming neutral ion pairs. americanelements.comsigmaaldrich.cnatamanchemicals.com This application highlights its ability to interact with other charged species, which can be considered a form of non-covalent functionalization within an analytical context.

Furthermore, sodium octyl sulfate has been explored in studies involving the functionalization of materials, such as its potential evaluation as a matrix in MALDI-TOF MS for amino acids, suggesting its role in enhancing ionization efficiency. sigmaaldrich.com While not a direct chemical modification of sodium octyl sulfate, this illustrates its utility in facilitating the analysis and characterization of other molecules through specific interactions.

Research into the behavior of mixed surfactant solutions, including those containing anionic surfactants like sodium octyl sulfate, also provides insights into how its properties can be modulated or utilized in conjunction with other compounds. mpbio.comatamanchemicals.com These studies contribute to understanding how sodium octyl sulfate functions in complex formulations and its potential in developing new functional systems.

Green Chemistry Approaches in Sodium Octyl Sulfate Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. dcu.ie Applying these principles to the synthesis of sodium octyl sulfate involves considering more environmentally friendly raw materials, reaction conditions, and minimizing waste generation.

While specific dedicated research on "green" synthesis routes solely for sodium octyl sulfate is not extensively detailed in the provided results, the broader context of green chemistry in surfactant production and organic synthesis offers relevant insights. The use of water as a reaction medium, for instance, is a key aspect of green chemistry, offering advantages in terms of safety, economy, and environmental impact compared to organic solvents. tandfonline.com Some synthetic procedures involving sodium octyl sulfate or related surfactants do utilize aqueous systems. google.comrsc.org

The choice of sulfating agent can also have environmental implications. Processes using sulfur trioxide can be efficient but require careful handling due to the reactivity of SO3. chemithon.com Sulfamic acid offers a milder alternative, potentially leading to fewer by-products. chemithon.com

Research into novel, more environmentally benign synthetic methods for surfactants, such as those derived from itaconic acid and n-octanol, indicates a broader trend in chemistry towards developing greener alternatives. d-nb.inforesearchgate.net Although these studies may focus on different surfactant structures, the underlying principles and techniques explored, such as optimizing reaction conditions to improve yield and purity while minimizing waste, are applicable to the synthesis of other surfactants like sodium octyl sulfate.

The twelve principles of green chemistry provide a framework for evaluating and developing more sustainable synthetic routes, encouraging considerations such as atom economy, energy efficiency, and the design of less hazardous chemicals and syntheses. dcu.ie Future research in the synthesis of sodium octyl sulfate could focus on exploring enzymatic pathways, alternative reaction media, or novel catalytic systems that align more closely with these principles.

Fundamental Solution Phase Behavior and Self Assembly of Sodium Octyl Sulfate

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The Critical Micelle Concentration (CMC) of sodium octyl sulfate (B86663) is the concentration above which micelle formation becomes thermodynamically favorable. umcs.plwikipedia.org It is not a fixed value and can be influenced by factors such as temperature, the presence of electrolytes, and the presence of organic additives. umcs.plwikipedia.org Determining the CMC accurately is crucial for understanding and predicting the behavior of sodium octyl sulfate in various applications. wikipedia.orgresearchgate.net

Methodological Approaches for CMC Quantification

The CMC of surfactants can be determined by measuring various physicochemical properties of the solution that exhibit a significant change at the point of micelle formation. umcs.plwikipedia.orgresearchgate.netrheosense.com These properties include surface tension, electrical conductivity, light scattering, osmotic pressure, density, refractive index, and viscosity. umcs.plwikipedia.orgresearchgate.netrheosense.comscience.gov The CMC is typically identified as the point where a plot of the measured property versus the surfactant concentration shows an abrupt change in slope. wikipedia.orgresearchgate.netrheosense.com

Surface Tension Tensiometry

Surface tension tensiometry is a widely used method for determining the CMC of surfactants. umcs.plwikipedia.orgresearchgate.netrsc.org Surfactant molecules tend to adsorb at the air-water interface, reducing the surface tension of the solution. umcs.plwikipedia.org As the surfactant concentration increases, the surface tension decreases until the interface is saturated with monomers. wikipedia.orgresearchgate.net Beyond the CMC, micelles begin to form in the bulk solution, and the surface tension remains relatively constant or changes with a much lower slope because the concentration of monomers at the interface is no longer increasing significantly. wikipedia.orgresearchgate.net The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration. researchgate.netnepjol.info While effective, surface tension measurements can be strongly affected by the presence of impurities. nist.gov

Electrical Conductivity Measurements

Electrical conductivity measurements are particularly useful for determining the CMC of ionic surfactants like sodium octyl sulfate. umcs.plwikipedia.orgresearchgate.netnih.gov Below the CMC, ionic surfactants behave as strong electrolytes, and the conductivity of the solution increases linearly with increasing surfactant concentration due to the presence of individual ions. researchgate.netnih.gov Above the CMC, the formation of charged micelles, which have lower mobility and a lower effective charge per monomer compared to individual ions, leads to a decrease in the rate of increase of conductivity with increasing surfactant concentration. researchgate.netnih.gov The CMC is determined from the intersection of the two linear segments observed in a plot of specific conductivity versus surfactant concentration. researchgate.netnih.govcdnsciencepub.comresearchgate.net

Spectroscopic Techniques (e.g., UV-Vis Absorption)

Spectroscopic techniques, such as UV-Vis absorption, can be employed to determine the CMC, often utilizing a molecular probe that exhibits a change in its spectroscopic properties upon partitioning into the micellar environment. umcs.plresearchgate.netrsc.orgtaylorandfrancis.com Water-insoluble organic dyes are commonly used as probes. researchgate.net Below the CMC, the dye has low solubility in the aqueous solution, resulting in low absorbance. researchgate.net At the CMC, the dye starts to solubilize within the hydrophobic core of the newly formed micelles, leading to a sudden increase in the solution's absorbance. researchgate.net Above the CMC, the absorbance increases linearly as more dye is incorporated into the increasing number of micelles. researchgate.net The CMC is determined from the breakpoint in the absorbance versus surfactant concentration plot. researchgate.net

Rheological Characterization (e.g., Viscosity-Based Calculations)

Rheological characterization, specifically viscosity measurements, can also be used to determine the CMC of surfactant solutions. rheosense.comscience.govnih.govacs.orgresearchgate.netscribd.com The viscosity of a surfactant solution changes as micelles form. rheosense.com Below the CMC, the viscosity typically increases gradually with increasing surfactant concentration. acs.org Above the CMC, the formation of micelles can lead to a more significant increase in viscosity, or a change in the slope of the viscosity-concentration curve, depending on the nature and shape of the micelles formed. acs.orgscribd.com The CMC can be calculated from the variation in the zero-shear-rate viscosity as a function of surfactant concentration, with the CMC often corresponding to the intersection of linear fits in the premicellar and micellar regions. acs.org While viscosity measurements can be used, a challenge can be the low sensitivity for the measured property near the CMC. rheosense.com

Capillary Electrophoresis and Taylor Dispersion Analysis

Capillary Electrophoresis (CE) and Taylor Dispersion Analysis (TDA) are techniques that can be used to study surfactant aggregation and determine the CMC. americanelements.comresearchgate.netscience.govrsc.orgnih.govdiva-portal.org These methods can detect changes in the mobility or diffusion behavior of surfactant molecules and aggregates as a function of concentration. researchgate.netnih.gov In CE, changes in migration times can be observed upon reaching the CMC due to the formation of micelles. researchgate.net Taylor Dispersion Analysis, which can be implemented using CE instrumentation, allows for the study of the dispersion of a solute band in a capillary, and changes in the dispersion can indicate the presence of micelles. researchgate.netnih.gov These techniques can be applied to surfactants with or without a chromophore, sometimes utilizing indirect detection methods. nih.gov

Influencing Factors on CMC:

Several factors can influence the CMC of sodium octyl sulfate:

Temperature: Temperature affects the balance between hydrophobic and hydrophilic interactions. For ionic surfactants like sodium octyl sulfate, the CMC typically shows a minimum with increasing temperature. cdnsciencepub.comresearchgate.netresearchgate.netacs.org At lower temperatures, the increased hydration of the hydrophilic head group favors monomer solubility, leading to a higher CMC. As temperature increases, the hydration decreases, favoring micellization and lowering the CMC. researchgate.net However, at higher temperatures, increased thermal motion can disrupt micelles, potentially leading to an increase in CMC. researchgate.net

Presence of Electrolytes: The addition of electrolytes (salts) generally decreases the CMC of ionic surfactants. umcs.plwikipedia.orgtaylorandfrancis.comrsc.org This is because the presence of counterions screens the electrostatic repulsion between the charged head groups of the surfactant monomers, making it easier for them to aggregate and form micelles. rsc.org The effect depends on the type and concentration of the electrolyte. umcs.plwikipedia.orgtaylorandfrancis.comrsc.org

Presence of Organic Additives: The effect of organic additives on the CMC can vary depending on the nature of the additive. Short-chain alcohols, for instance, can either increase or decrease the CMC depending on their chain length and concentration, often by influencing the solvation of the surfactant or partitioning into the micelles. umcs.plmdpi.com

| Method | Principle | Applicable Surfactant Types |

| Surface Tension Tensiometry | Change in surface tension due to adsorption and micelle formation. | Ionic, Nonionic |

| Electrical Conductivity | Change in conductivity due to ion and micelle mobility. | Ionic |

| Spectroscopic Techniques | Change in probe properties upon micelle solubilization. | Ionic, Nonionic (with probe) |

| Rheological Characterization | Change in viscosity due to micelle formation and structure. | Ionic, Nonionic |

| Capillary Electrophoresis & TDA | Changes in mobility or dispersion due to aggregation. | Ionic, Nonionic |

Thermodynamic Parameters of Micellization

The micellization of sodium octyl sulfate is a thermodynamic process characterized by changes in Gibbs free energy, enthalpy, and entropy. The standard Gibbs free energy of micellization per mole of surfactant can be determined from the critical micelle concentration (CMC) and the aggregation number, using relations based on the equilibrium constant for micellization. wikipedia.orgscispace.com The enthalpy of micellization can be obtained from the Gibbs-Helmholtz relation, and the entropy of micellization can also be calculated. scispace.com For ionic surfactants like SOS, the micellization process typically results in a decrease in Gibbs free energy. wikipedia.orgresearchgate.netrsc.org The temperature dependence of the CMC can provide insights into the enthalpy and entropy changes associated with micellization. scispace.com

Kinetic Aspects of Micelle Formation

The formation of micelles from surfactant monomers is a dynamic process involving the association and dissociation of molecules. The kinetics of micelle formation can be studied using techniques that monitor the rapid changes in solution properties following a perturbation, such as a temperature jump or rapid mixing. The process is often characterized by relaxation times, which represent the time scales over which the system returns to equilibrium. For some surfactant systems, micelle formation is subject to a broad distribution of relaxation times. researchgate.net Studies on catanionic mixtures involving SOS have indicated that the self-assembly process can be complex and multi-step, occurring over different time scales ranging from milliseconds to much longer periods. ustc.edu.cnacs.orguri.eduustc.edu.cn

Influence of Temperature and Pressure on CMC

The critical micelle concentration (CMC) of sodium octyl sulfate is influenced by external factors such as temperature and pressure. The dependence of CMC on temperature for ionic surfactants can exhibit a minimum. aip.orgresearchgate.net Changes in temperature affect the hydration of both the hydrocarbon chains and the head groups, influencing the balance of forces driving micellization. rsc.org Pressure also affects the CMC, and theoretical models have been developed to describe the relationship between CMC, temperature, and pressure for surfactants including sodium octyl sulfate. researchgate.net

Effects of Electrolyte Concentration and Ionic Strength

The presence of electrolytes significantly impacts the critical micelle concentration of ionic surfactants like sodium octyl sulfate. Generally, increasing the electrolyte concentration or ionic strength leads to a decrease in the CMC. nih.govwikipedia.orgosti.gov This effect, often referred to as "salting out," is due to the reduction of repulsive electrostatic forces between the charged head groups of the surfactant molecules by the added ions, making micelle formation more favorable. osti.govresearchgate.net The magnitude of this effect can depend on the type of electrolyte; for instance, the presence of sodium sulfate can have a greater effect on CMC reduction compared to sodium chloride, which is attributed to the higher charge density of the sulfate ion. nih.gov

Aggregation Structures and Morphological Transitions

Beyond simple spherical micelles, sodium octyl sulfate and its mixtures with other surfactants can form various aggregation structures, including vesicles, depending on concentration, temperature, and the presence of other components. jst.go.jpresearchgate.netdiva-portal.org

Characterization of Micellar Shape and Size Distributions

The shape and size distribution of micelles formed by sodium octyl sulfate can be characterized using various experimental techniques, including dynamic light scattering (DLS) and small-angle neutron scattering (SANS). researchgate.netresearchgate.netacs.org These techniques provide information about the hydrodynamic radius and internal structure of the aggregates. While spherical micelles are common, other shapes such as ellipsoidal or rod-like micelles can also form depending on the specific conditions. researchgate.netdiva-portal.org SANS and small-angle X-ray scattering (SAXS) studies on catanionic mixtures involving SOS have provided detailed information on the cross-sectional and interfacial dimensions of the aggregates, indicating that surfactant headgroups may occupy a diffuse region near the core-water interface. acs.org

Vesicle Formation and Vesicle-Micelle Transition Mechanisms

Sodium octyl sulfate, particularly in mixtures with cationic surfactants like cetyltrimethylammonium bromide (CTAB), can form vesicles. ustc.edu.cnacs.orguri.edujst.go.jpresearchgate.netdiva-portal.orgacs.org The formation of these vesicles is a complex process that can involve multiple steps, including the initial formation of non-equilibrium mixed aggregates, followed by the rearrangement into bilayer structures and the eventual formation of vesicles. ustc.edu.cnacs.orguri.eduustc.edu.cn The kinetics of vesicle formation can be relatively slow, taking seconds, minutes, or even longer depending on the system composition. ustc.edu.cnacs.orguri.edu

Transitions between different aggregation structures, such as from micelles to vesicles or vice versa, can be induced by changes in surfactant concentration, temperature, or the addition of other substances. jst.go.jpacs.org For example, in mixtures of SOS and CTAB, a concentration-dependent vesicle-micelle transition has been observed, which can occur through a coexisting state of micelles and small unilamellar vesicles. jst.go.jp The breakup of vesicles into mixed micelles appears to be a relatively rapid process compared to vesicle formation. acs.orguri.eduacs.org

Microstructure Elucidation using Advanced Microscopy (e.g., Freeze Fracture TEM)

Advanced microscopy techniques, such as Freeze-Fracture Transmission Electron Microscopy (FF-TEM), are instrumental in directly visualizing the microstructures formed by sodium octyl sulfate, particularly in complex mixed systems. FF-TEM allows for the imaging of the internal structure of frozen hydrated samples, providing insights into the morphology of self-assembled aggregates like micelles, vesicles, and liquid crystalline phases jst.go.jpnih.govpku.edu.cn.

Studies utilizing FF-TEM on mixtures of sodium octyl sulfate with cationic surfactants like CTAB have revealed the presence of different aggregate structures depending on the composition and concentration. For example, FF-TEM observations have shown the existence of equilibrium vesicles in dilute solutions of CTAB/SOS mixtures, which can transform into micelles through a coexisting state of micelles and small unilamellar vesicles as the total surfactant concentration increases jst.go.jpresearchgate.net.

In systems involving sodium octyl sulfate and other components, such as reverse Pluronic copolymers, cryo-/freeze-fracture transmission electron microscopy has been employed to determine the microstructures of the resulting mixtures. These studies have corroborated the formation of globular aggregates, including mixed aggregates and individual micelles nih.gov. FF-TEM measurements have provided quantitative data on the size of these aggregates, indicating, for instance, the presence of nearly spherical aggregates with specific radii in certain mixed systems nih.gov.

Research comparing FF-TEM with other techniques like small-angle neutron scattering (SANS) in studying the self-assembly of SOS-rich mixtures with CTAB has confirmed the simultaneous presence of open and closed bilayer structures in highly diluted samples and the existence of globular and elongated micelles at higher concentrations. However, discrepancies between the techniques have been noted, potentially due to surfactant adsorption at interfaces during cryo-TEM sample preparation researchgate.netnih.govacs.org.

Dynamic Properties of Aggregates in Solution

The dynamic properties of sodium octyl sulfate aggregates in solution encompass processes such as the formation, growth, and transformation of these structures. These dynamics are crucial for understanding the behavior and applications of SOS in various systems. Techniques like dynamic light scattering (DLS) and time-resolved light scattering are employed to investigate the kinetics of these processes jst.go.jpnih.govuri.eduacs.org.

In mixed systems of SOS with cationic surfactants, the dynamics of aggregate formation and transition have been extensively studied. For example, the formation of vesicles from mixtures of CTAB and SOS upon rapid mixing has been monitored using time-resolved light scattering. These studies indicate that vesicle formation can involve a fast initial process leading to non-equilibrium aggregates, followed by slower processes corresponding to the relaxation and growth of these structures towards their equilibrium state uri.edu. The rate of vesicle formation can be influenced by the surfactant composition uri.edu.

Molecular dynamics simulations also provide insights into the dynamic behavior of surfactant aggregates at an atomistic level. Studies on similar anionic surfactants like sodium octanoate (B1194180) have used molecular dynamics simulations to investigate the spontaneous aggregation of surfactant molecules and the dynamics of monomer exchange between the bulk solution and micelles uni-regensburg.deresearchgate.net. These simulations can characterize the shape and internal structure of aggregates and quantify the rate at which individual surfactant molecules enter and leave the micelles uni-regensburg.de. Monomer exchange rates have been found to be dependent on the length of the alkyl chain uni-regensburg.de.

In CTAB/SOS mixtures, the temporal evolution of aggregate microstructures, including transitions between micelles, disks, and vesicles, has been monitored using techniques like time-resolved turbidity, DLS, and cryogenic transmission electron microscopy (cryo-TEM). These studies suggest a model where micelles grow into disks, which then transform into vesicles acs.org. The kinetics of these transitions can vary depending on the specific surfactant pair acs.org.

Interfacial Phenomena and Surface Activity of Sodium Octyl Sulfate

Adsorption Mechanisms at Liquid-Air and Liquid-Liquid Interfaces

The adsorption of sodium octyl sulfate (B86663) at liquid-air and liquid-liquid interfaces is a fundamental process governing its surface activity. This phenomenon involves the migration and orientation of SOS molecules at the interface, driven by the minimization of free energy. daffodilvarsity.edu.bdaau.dk At the interface, the hydrophobic tails of SOS molecules orient away from the aqueous phase, while the hydrophilic heads remain in the water. aau.dk

Gibbs Adsorption Isotherm and Surface Excess Concentration

The Gibbs adsorption isotherm is a thermodynamic model used to quantify the adsorption of surfactants at interfaces. aau.dksrce.hr It relates the change in surface tension of a solution to the surface excess concentration of the solute. For a simple system like an aqueous solution of sodium octyl sulfate, the Gibbs adsorption isotherm can be applied to determine the surface excess concentration (Γ), which represents the amount of surfactant adsorbed per unit area of the interface. srce.hrroyalsocietypublishing.orgtandfonline.com

The Gibbs adsorption equation is typically expressed as: Γ = - (1/RT) * (dγ/dlnc) Where: Γ is the surface excess concentration R is the ideal gas constant T is the absolute temperature γ is the surface tension c is the bulk concentration of the surfactant

Studies utilizing techniques such as the radiotracer method with 35S-labeled surfactants have been employed to directly measure adsorption at the solution-air interface, and the results have shown agreement with values calculated from surface tension measurements using the Gibbs equation, assuming specific ion associations at the interface. royalsocietypublishing.org The surface excess obtained from tracer measurements for di-n-octyl sodium sulphosuccinate, a related anionic surfactant, agreed with calculations from the Gibbs equation, assuming only H+ and no Na+ were associated with the adsorbed ions. royalsocietypublishing.org

The surface excess concentration provides insight into how densely surfactant molecules pack at the interface. As the bulk concentration of sodium octyl sulfate increases, the surface excess concentration also increases until the interface becomes saturated, typically around the critical micelle concentration (CMC). aau.dksrce.hrtandfonline.com

Interactive Table 1: Illustrative Data for Surface Tension and Surface Excess (Conceptual Data based on principles, not specific to SOS without direct data)

| Concentration (mol/L) | Surface Tension (mN/m) | Surface Excess Concentration (mol/m²) |

| Low (below CMC) | High | Increasing |

| Near CMC | Decreasing rapidly | Approaching maximum |

| Above CMC | Relatively constant (plateau) | Maximum (saturation) |

Note: This table presents conceptual relationships based on the Gibbs adsorption isotherm for a typical surfactant. Specific numerical data for sodium octyl sulfate at various concentrations would require experimental measurements.

Application of Langmuir and Frumkin Adsorption Models

Adsorption isotherms, such as the Langmuir and Frumkin models, can be applied to describe the adsorption behavior of surfactants like sodium octyl sulfate at interfaces. These models provide theoretical frameworks to understand the relationship between the bulk concentration of the surfactant and the amount adsorbed at the interface. researchgate.netnih.gov

The Langmuir adsorption model assumes that adsorption occurs on a homogeneous surface with a finite number of identical sites, and that there is no interaction between adsorbed molecules. nih.gov While simpler, this model may not fully capture the complexities of surfactant adsorption, especially at higher concentrations where interactions between adsorbed molecules become significant.

The Frumkin adsorption model is a more complex model that accounts for interactions between adsorbed molecules. It includes an interaction parameter that describes the attractive or repulsive forces between molecules in the adsorbed layer. This model often provides a better fit to experimental data for surfactants, as it considers the lateral interactions that influence the packing and orientation of molecules at the interface. researchgate.net

Studies on the adsorption of anionic surfactants, including homologs of sodium octyl sulfate, at solid-liquid interfaces have shown that adsorption isotherms can be well-fitted by models like the Langmuir model, particularly in certain concentration ranges. nih.govresearchgate.net The specific model that best describes the adsorption of sodium octyl sulfate depends on the interface type, temperature, and the presence of other substances.

Surface Activity in Mixed Systems

Sodium octyl sulfate is often used in mixed surfactant systems, where its surface activity can be influenced by the presence of other surfactants (anionic, cationic, or non-ionic) or other components. nih.govmpbio.comuniv.kiev.ua The behavior of mixed surfactant systems is complex and can exhibit synergistic or antagonistic effects on surface tension reduction, adsorption, and aggregation. nih.govuniv.kiev.uapku.edu.cn

In mixtures with cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), sodium octyl sulfate can form complexes due to electrostatic interactions between the oppositely charged head groups. nih.govpku.edu.cnuri.edu These interactions can lead to enhanced surface activity and the formation of mixed micelles or vesicles at lower total surfactant concentrations compared to the individual surfactants. nih.govpku.edu.cnuri.educapes.gov.br Studies on mixtures of sodium octyl sulfate and CTAB have shown positive synergistic effects on the solubilization of hydrophobic compounds, which is related to changes in the phase behavior of the mixed system. nih.gov The surface tension at the critical micelle concentration (CMC) for mixtures of octyltrimethylammonium (B97695) bromide and sodium octyl sulfate can be very low, approaching the value of pure hydrocarbons for systems with high chain length symmetry. capes.gov.br

The surface activity of sodium octyl sulfate in mixed systems is also influenced by the composition ratio of the surfactants and the total concentration. univ.kiev.ua The interaction parameters derived from models describing mixed micellization and adsorption can quantify the degree of synergy or antagonism. frontiersin.org

Interactive Table 2: Conceptual Data for Surface Tension in Mixed Surfactant Systems (Illustrative)

| System Composition | Total Surfactant Concentration | Surface Tension (mN/m) | Notes |

| SOS alone | C1 | γ1 | |

| Other Surfactant alone | C1 | γ2 | |

| SOS + Other Surfactant (Mixed) | C1 | γ_mix | γ_mix < min(γ1, γ2) suggests synergy |

Note: This table presents a conceptual comparison. Actual surface tension values in mixed systems depend heavily on the specific co-surfactant and their mixing ratio.

Stabilization Mechanisms of Emulsions and Foams

Sodium octyl sulfate acts as a stabilizer for emulsions and foams by adsorbing at the liquid-liquid and liquid-air interfaces, respectively. ontosight.aichemimpex.comuri.edu Adsorption of SOS molecules at these interfaces lowers the interfacial tension, reducing the energy required to create the large interfacial area characteristic of emulsions and foams. daffodilvarsity.edu.bduri.edu

In emulsions (dispersions of one immiscible liquid in another), SOS molecules accumulate at the oil-water interface, with their hydrophobic tails in the oil phase and hydrophilic heads in the water phase. uri.edu The adsorbed layer of surfactant molecules creates a physical barrier that prevents droplets from coalescing. uri.edu Additionally, the charged sulfate head groups can lead to electrostatic repulsion between droplets, further enhancing stability. uri.edu The effectiveness of sodium octyl sulfate in stabilizing emulsions can be influenced by the presence of other components, such as particles, which can interact with the surfactant at the interface. uri.eduresearchgate.net

In foams (dispersions of gas in a liquid), sodium octyl sulfate molecules adsorb at the liquid-air interface, with their hydrophobic tails facing the air bubbles and hydrophilic heads in the liquid film. aau.dk This forms a stable film around the gas bubbles. aau.dk The stability of the foam is related to the properties of these liquid films, including their surface tension and the repulsive forces between the two sides of the film. researchgate.netresearchgate.net Sodium octyl sulfate is known to produce moderate foaming properties, creating medium and poorly stable foams, characterized by a high degree of hydration. pcc.eu The stability of foams stabilized by anionic surfactants like sodium octyl sulfate can be affected by factors such as surfactant concentration, the presence of electrolytes, and temperature. researchgate.netresearchgate.net

Interactive Table 3: Factors Influencing Foam Stability (Qualitative)

| Factor | Effect on Foam Stability (SOS) | Notes |

| SOS Concentration | Generally increases up to CMC, then may vary | Related to surface coverage and film properties |

| Presence of Electrolytes | Can decrease stability (e.g., certain salts) | Influences electrostatic repulsions and potentially crystal formation researchgate.net |

| Temperature | Can affect adsorption and film properties | Higher temperatures may decrease stability in some cases nih.gov |

| Presence of Co-surfactants | Can increase or decrease stability | Depends on interactions and mixed film properties bibliotekanauki.pl |

Note: The specific effects can be complex and depend on the particular conditions.

Molecular Interactions and Phase Behavior of Sodium Octyl Sulfate Systems

Interactions in Binary and Multicomponent Surfactant Mixtures

Mixing anionic and cationic surfactants, such as sodium octyl sulfate (B86663) and cetyltrimethylammonium bromide, can result in rich and complex behavior due to strong electrostatic attractions between the oppositely charged head groups. This can lead to synergistic effects in reducing the critical micelle concentration (CMC) and forming various aggregate structures.

Synergistic and Antagonistic Effects in Cationic-Anionic Surfactant Blends (e.g., with Cetyltrimethylammonium Bromide)

In mixtures of cationic and anionic surfactants, synergistic interactions are often observed, leading to a decrease in the critical micelle concentration (CMC) compared to the ideal behavior or the individual surfactants. Studies on mixtures of anionic surfactants, such as sodium dodecyl sulfate (SDS), with cationic surfactants like CTAB have shown significant synergism in mixed micelle formation researchgate.netscience.gov. While direct quantitative data on the synergism parameter (β) specifically for the SOS-CTAB system is not extensively detailed in the provided snippets, the strong electrostatic attraction between the anionic head group of SOS and the cationic head group of CTAB is expected to drive favorable mixing in aggregates, similar to other catanionic systems researchgate.net. This attractive interaction reduces the effective headgroup repulsion within the mixed aggregates, promoting micellization and potentially other aggregate formations at lower total surfactant concentrations nih.gov. The degree of synergism can be quantified using models like the regular solution theory, which calculates interaction parameters based on deviations from ideal mixing behavior researchgate.net.

Mixed Micelle Formation and Compositional Studies

Sodium octyl sulfate forms mixed micelles when combined with other surfactants, including cationic ones like CTAB acs.org. The formation of these mixed micelles is influenced by the relative proportions of the constituent surfactants and their intrinsic properties . Fluorescence spectroscopy has been employed to examine the microstructures, including mixed micelles, in the ternary system of CTAB, SOS, and water acs.org. Molecular dynamics simulations have also been used to study mixtures of CTAB and SOS to understand the relationship between micelle composition and aggregate shape . Studies on mixed micelles of sodium alkyl sulfates have investigated their aggregation numbers and fractional charges, showing that these properties in mixed systems can lie between those of the single-component micelles researchgate.net. The composition of mixed micelles can deviate from the composition of the bulk surfactant mixture, particularly near the CMC, due to preferential incorporation of one surfactant over the other into the aggregates researchgate.net.

Phase Diagrams of Mixed Surfactant Systems

Aqueous mixtures of sodium octyl sulfate and cetyltrimethylammonium bromide exhibit complex phase behavior, which can be represented by phase diagrams core.ac.ukscielo.brcapes.gov.brmdpi.com. These diagrams delineate regions of different stable phases, including micellar solutions, vesicular phases, and two-phase regions where precipitation or coexistence of different aggregates occurs core.ac.ukmdpi.comcore.ac.uk. For instance, a phase map for the aqueous system of DNA and positively charged vesicles composed of CTAB and SOS showed a strong associative phase behavior with the formation of a precipitate over a range of concentrations core.ac.uk. The mixing ratio of the anionic and cationic surfactants plays a crucial role in determining the resulting aggregate structures and phase behavior mdpi.com. Different aggregate types, such as vesicles and micelles, can form depending on the CTAB mole fraction in the mixture core.ac.uk. Fluorescence spectroscopy is a promising technique for mapping these complex surfactant phase diagrams acs.org.

Phase Behavior of Microemulsion Systems

While the term "microemulsion" and "Winsor-Type Phase Transitions" were not explicitly detailed in the provided search results concerning sodium octyl sulfate, the phase behavior observed in SOS-containing systems, particularly with CTAB, involves transitions between different aggregate structures and distinct phase regions.

Microstructure and Physicochemical Properties of Middle-Phase Microemulsions

The provided search results discuss the formation of various microstructures, such as micelles and vesicles, in aqueous mixtures of sodium octyl sulfate and cetyltrimethylammonium bromide acs.orgmdpi.comcore.ac.uk. A concentration-dependent transition from vesicles to micelles has been observed in the CTAB/SOS system mdpi.com. The formation of ion pairs between the cationic and anionic components can lead to tight interfacial packing, promoting vesicle formation at lower surfactant concentrations mdpi.com. As the total surfactant concentration increases, a shift in the ratio of SOS to CTAB within the aggregates can trigger a transition from vesicles to micelles mdpi.com. While the term "middle-phase microemulsions" was not used, the observation of distinct aggregate structures and phase transitions highlights the complex self-assembly behavior in these systems.

Interactions with Polymeric and Biological Macromolecules

The interaction of sodium octyl sulfate with various polymeric and biological macromolecules is a subject of significant research due to its implications in diverse fields, including biology, chemistry, and materials science. These interactions are often driven by a combination of electrostatic and hydrophobic forces, leading to the formation of complexes and alterations in the macromolecule's structure and behavior.

Formation and Characterization of Surfactant-Polyelectrolyte Complexes

Sodium octyl sulfate, being an anionic surfactant, interacts with polyelectrolytes, particularly cationic ones, to form surfactant-polyelectrolyte complexes. These interactions are primarily driven by electrostatic attraction between the charged headgroup of the surfactant and the charged segments of the polyelectrolyte chain, along with hydrophobic interactions between the alkyl chains of the surfactant and hydrophobic domains on the polymer or between aggregated surfactant molecules.

Studies involving anionic surfactants, including sodium octyl sulfate homologs, and cationic polyelectrolytes have shown that the interaction leads to the formation of complexes. researchgate.net The association between the surfactant and the polyelectrolyte is often hydrophobically driven, with cooperative binding occurring between surfactant molecules through hydrophobic interactions. researchgate.net The formation of these complexes can result in a decrease in the charge of the polyelectrolyte-surfactant aggregate, increasing its hydrophobicity. researchgate.net At higher surfactant concentrations, the aggregates can become negatively charged due to the adsorption of additional surfactant molecules onto the aggregate surface. researchgate.net

The critical aggregation concentration (cac) of the surfactant can be influenced by the presence of the polyelectrolyte. For instance, in systems involving ionic liquids with octyl sulfate anions and sodium polystyrene sulfonate (NaPSS), the cac values were found to increase with increasing polyelectrolyte concentration. imist.ma This suggests that the polyelectrolyte affects the self-assembly behavior of the surfactant. The formation of NaPSS-surfactant complexes, initially involving surfactant monomers and later aggregates, impacts the interfacial activity of the system. imist.ma

Protein-Surfactant Binding and Denaturation Phenomena

Sodium octyl sulfate, like other anionic surfactants such as sodium dodecyl sulfate (SDS), can interact with proteins, leading to binding and potentially denaturation. Anionic detergents, including SDS, are known to disrupt membranes and denature proteins by breaking protein-protein interactions. thermofisher.com These detergents can bind to both membrane and non-membrane proteins, even at concentrations below the critical micelle concentration (CMC). thermofisher.com

The interaction between proteins and surfactants like SDS is complex and can depend on the surfactant concentration and the specific protein. researchgate.net At moderate concentrations below the CMC, SDS can act as a potent denaturant for proteins in solution. researchgate.net The binding affinity between SDS and most proteins is high, attributed to both the hydrophilic head and the hydrophobic tail of the surfactant molecule. researchgate.net This binding can lead to irreversible structural changes in proteins. researchgate.net

While SDS is a well-studied example, sodium octyl sulfate, with its shorter hydrocarbon chain, also interacts with proteins. The mechanism of interaction and the extent of denaturation can vary depending on the protein's characteristics and the surfactant concentration. Generally, anionic surfactants can interact with proteins even below their CMC, causing denaturation. lu.se

Interaction with Nucleic Acids (e.g., DNA)

The interaction between sodium octyl sulfate and nucleic acids, such as DNA, has been investigated, particularly in the context of cat-anionic vesicle systems. These systems, formed by mixing cationic and anionic surfactants, have potential applications in biomedicine, including DNA delivery. nih.govacs.orgcapes.gov.br

Studies on the interactions between DNA and cat-anionic vesicles formed by cetyltrimethylammonium bromide (CTAB) and sodium octyl sulfate (SOS) have shown that DNA can bind to positively charged vesicles, leading to the formation of lipoplexes. nih.govacs.orgcapes.gov.br Complete charge neutralization of the complex occurs at a specific mole ratio between the phosphate (B84403) groups of DNA and the positive charges on the vesicle. nih.govacs.orgcapes.gov.br Interestingly, even above this threshold, excess nucleic acid remains free in solution, and the anionic surfactant (SOS) is not expelled, preventing the formation of micelles. nih.govacs.orgcapes.gov.br

Furthermore, vesicle-bound DNA can be released in its native form upon the addition of SOS. nih.govacs.orgcapes.gov.br This release is attributed to SOS competing with the phosphate groups of DNA for interaction with the cationic component (CTAB) of the vesicle, leading to the disruption of the cat-anionic vesicles. nih.govacs.orgcapes.gov.br This controlled release mechanism highlights the significant interaction between sodium octyl sulfate and DNA within these complex systems. nih.govacs.orgcapes.gov.br

Beyond vesicle systems, anionic surfactants, including sodium octyl sulfate, have been shown to influence the dissociation of cationic DNA-intercalated drugs. chalmers.se These surfactants can induce substantial rate enhancements of the dissociation of intercalators from DNA, even at concentrations below the CMC. chalmers.se This suggests direct interactions between the surfactant molecules and the DNA complexes, influencing the dissociation mechanism. chalmers.se The rate enhancement is more pronounced for bulky, multicationic, and hydrophobic DNA ligands and indicates a reduction of the activation energy for the ligand to exit the DNA intercalation site. chalmers.se

Adsorption onto Solid Substrates (e.g., Alumina)

The adsorption of sodium octyl sulfate onto solid substrates, particularly metal oxides like alumina (B75360) (Al2O3), is a relevant phenomenon in various applications, including mineral processing, environmental remediation, and detergency. The adsorption behavior is influenced by factors such as pH, ionic strength, and the properties of the solid surface.

Alumina is a well-known adsorbent widely used for surfactant adsorption studies. researchgate.netresearchgate.net The adsorption of anionic surfactants like sodium octyl sulfate onto positively charged alumina surfaces is primarily driven by electrostatic attraction. researchgate.net Hydrophobic interactions also play a significant role, particularly at higher surfactant concentrations. researchgate.net

Studies on the simultaneous adsorption of alkyl sulfate surfactants, including sodium octyl sulfate, onto alpha alumina (α-Al2O3) particles have shown that the adsorption isotherms increase with a decrease in pH, which enhances the electrostatic attraction between the positively charged alumina surface and the anionic surfactants. researchgate.net Adsorption also increases with increasing hydrocarbon chain length due to enhanced hydrophobic interactions. researchgate.net

The ionic strength of the solution can also affect the adsorption behavior. A common intersection point (CIP) in adsorption isotherms at different salt concentrations suggests a reversal in the contributions of electrostatic and hydrophobic interactions. researchgate.net

The adsorption of alkyl sulfates on alumina is often described by models such as the Langmuir model and two-step adsorption models based on the concept of hemi-micelles. researchgate.netresearchgate.net These models suggest the formation of adsorbed layers, potentially including hemi-micelles or bi-layer admicelles, on the alumina surface. researchgate.net The surface area occupied per surfactant molecule at plateau adsorption can provide insights into the structure of the adsorbed layer. dtic.mil

Research on the adsorption of sodium octylbenzenesulfonate, a related compound, on α-alumina showed maximum plateau adsorption at pH 5, with an adsorption value of about 7 µgmol/m². dtic.mil Similar plateau values were observed for double-tailed alkylbenzenesulfonates on γ-alumina, with maximum adsorption occurring at pH 4 and surfactant concentrations near the CMC. dtic.mil

The adsorption of nonionic surfactants on alumina can be significantly enhanced by the coadsorption of ionic surfactants like sodium p-octylbenzenesulfonate. scispace.com This is attributed to the electrostatic adsorption of ionic surfactants providing hydrophobic sites for the adsorption of nonionic species. scispace.com

Computational and Theoretical Modeling of Sodium Octyl Sulfate

Molecular Dynamics (MD) Simulations of Self-Assembly and Aggregation

MD simulations are widely used to study the self-assembly of surfactants into aggregates such as micelles. princeton.edu These simulations can capture the dynamic nature of micellar aggregates and provide structural details. researchgate.net The process of micelle formation is a reversible equilibrium process driven by the minimization of the system's free energy, primarily influenced by hydrophobic, steric, electrostatic, hydrogen bonding, and van der Waals interactions.

Simulating surfactant solutions presents challenges due to the time scales involved in micelle formation and reorganization, which can exceed currently accessible MD time scales for atomistic models in explicit solvent for many systems. princeton.edursc.orgosti.gov

Atomistic and Coarse-Grained Simulation Methodologies

Molecular dynamics simulations can be performed using either atomistic or coarse-grained models. princeton.eduresearchgate.netchemrxiv.orgresearchgate.net Atomistic MD simulations predict molecular behavior at an atomic level, with interactions defined by force fields. Popular force fields include AMBER, OPLS, CHARMM, and COMPASS. researchgate.net However, simulating the entire self-assembly process with atomistic models can be computationally expensive. researchgate.net

Coarse-grained MD simulations represent groups of atoms as single "beads" with effective interactions, significantly reducing computational cost and allowing for the simulation of larger systems and longer timescales. researchgate.netrsc.orgresearchgate.netresearchgate.netacs.org This approach is particularly useful for studying complex fluids and the mesoscopic behavior of surfactant systems. researchgate.net

Studies have employed both all-atom and coarse-grained MD simulations to investigate surfactant self-assembly. chemrxiv.orgresearchgate.net For instance, coarse-grained MD has been used to determine the critical micelle concentration of mixtures including sodium octyl sulfate (B86663). rsc.org

Simulation of Micelle Formation Kinetics and Equilibrium Properties

MD simulations can provide insights into the kinetics of micelle formation and the equilibrium properties of the resulting aggregates. The self-assembly process can involve stages such as the fast aggregation of monomers into small oligomers, followed by a ripening process where larger aggregates grow. acs.org

Equilibrium simulations of micellization are more readily achieved for weakly micellizing surfactants, which have higher CMCs and faster micelle-monomer exchange dynamics. princeton.eduacs.org Simulating strongly micellizing systems to equilibrium can be challenging due to the long time scales required for micelle reorganization and monomer transfer. princeton.eduosti.gov

Simulations have shown spontaneous self-assembly of surfactants in water, leading to the formation of micelles. chemrxiv.org Properties such as micelle size, aggregation number, and cluster size can be calculated and compared with experimental data. chemrxiv.org

Prediction of CMC from Simulation Data

The critical micelle concentration (CMC) is a key property characterizing surfactant solutions, representing the concentration above which micelles begin to form. princeton.edu Predicting the CMC from simulation data is a significant area of research. princeton.eduresearchgate.netaip.orgaip.orgmdpi.com

Various methods are used to determine the CMC from simulations. One approach involves analyzing the concentration of free surfactant monomers in equilibrium with aggregates. princeton.eduaip.orgaip.org However, for ionic surfactants, the free surfactant concentration can change significantly with increasing total surfactant concentration above the CMC, necessitating careful extrapolation methods. princeton.eduaip.orgaip.org

An improved method called "Partition-Enabled Analysis of Cluster Histograms" (PEACH) has been used with coarse-grained simulations of sodium octyl sulfate to extract equilibrium association constants from small-system simulations. researchgate.netacs.orgresearchgate.netscience.govscience.gov This method aims to reduce computational time for analysis. researchgate.netacs.orgscience.govscience.gov

Alternative methods for CMC calculation from simulations include analyzing the equilibrium aggregation number distribution and obtaining the CMC from the osmotic pressure of the solution. aip.orgaip.org

Simulation results for CMC prediction can be qualitatively compared with experimental trends as functions of alkyl tail length and temperature. researchgate.netacs.org However, some studies suggest that currently available atomistic force fields may systematically underpredict experimental CMCs, indicating a need for improved models. researchgate.netosti.gov Quantitative structure-property relationship (QSPR) models, including those based on graph neural networks (GNN), are also being developed to predict surfactant properties like CMC based on molecular structure. mdpi.comresearchgate.net

Analysis of Counterion Association and Micelle Hydration

MD simulations can be used to analyze the degree of counterion association and the hydration of micelles, providing insights into the distribution of water molecules and ions around the aggregates. acs.orgacs.org The average location of counterions, whether at the interface or intercalated within the micelle, is determined by the interplay of electrostatic and hydrophobic interactions. researchgate.net

Study of Aggregate Shape and Local Surfactant Distribution

MD simulations allow for the study of the shape of surfactant aggregates and the distribution of surfactant molecules within these aggregates. princeton.educhemrxiv.orgclausiuspress.comrsc.org For example, simulations of mixtures containing sodium octyl sulfate and cetyltrimethylammonium bromide (CTAB) have shown distinct aggregation patterns and the evolution of aggregate shape depending on the surfactant ratio. chemrxiv.orgclausiuspress.comrsc.org

In mixed systems, the distribution of different surfactant types within the aggregate can be analyzed. rsc.org For instance, in CTAB and sodium octyl sulfate mixtures, the shorter-tailed sodium octyl sulfate tends to reside in regions of high curvature, while equimolar mixing is favorable in areas of low curvature. rsc.org This analysis helps establish the relationship between aggregate shape and composition. rsc.org

While micelles are often depicted as spherical, MD simulations reveal their dynamic nature with thermal fluctuations leading to instantaneous non-spherical shapes. researchgate.net

Many-Body Dissipative Particle Dynamics (MDPD) for Micelle Systems

Many-body dissipative particle dynamics (MDPD) is a coarse-grained simulation method that has been adapted to study micelle formation in alkyl sulfate surfactants, including sodium octyl sulfate. rsc.orgresearchgate.netrsc.org MDPD is a variation of standard dissipative particle dynamics (DPD) where the conservative interaction force includes long-range attractive and short-range repulsive components, making it more comparable to molecular dynamics potentials. rsc.orgrsc.org

This method allows for the simulation of coexisting liquid and vapor phases and the reproduction of realistic chemical potentials. rsc.orgrsc.org MDPD models can be parameterized to reproduce experimental values for properties like chemical potential and density. rsc.orgrsc.org Studies using MDPD have shown good agreement with experimental values for the CMC of alkyl sulfates and can accurately predict CMC trends based on factors like surfactant tail length and salt concentration. rsc.orgrsc.org MDPD simulations offer a computationally efficient approach for studying the equilibrium behavior of fluid amphiphilic membranes and complex mesoscopic phenomena. researchgate.net

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations are employed to investigate the electronic structure of sodium octyl sulfate and predict its spectroscopic signatures.

Electronic Structure Elucidation and Spectroscopic Signature Prediction

Quantum chemical methods can provide detailed information about the distribution of electrons within the sodium octyl sulfate molecule, including partial charges on atoms and molecular orbitals. This information is fundamental to understanding its reactivity and interactions. While specific detailed research findings on the electronic structure elucidation and spectroscopic signature prediction of sodium octyl sulfate using quantum chemical calculations were not extensively detailed in the search results, quantum chemical calculations are generally used to compute properties such as vibrational frequencies (for IR and Raman spectroscopy) and electronic transitions (for UV-Vis spectroscopy) based on the optimized molecular geometry. These calculations can help in the interpretation of experimental spectra and the identification of the compound. For instance, density functional theory (DFT) calculations have been used in studies involving surfactants to characterize molecular structures and determine interaction sites nih.gov.

Investigation of Intermolecular Interactions (e.g., with amino acids)

Computational methods, including molecular dynamics simulations and docking calculations, are used to investigate the intermolecular interactions of sodium octyl sulfate with other molecules, such as amino acids and proteins. These studies help to understand the nature and strength of binding events.

Studies have explored the interactions between anionic alkyl sulfates, including sodium octyl sulfate, and amino acid homopolymers like polyarginine, polylysine, and polyornithine nih.govacs.org. Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of these interactions. Findings indicate that anionic alkyl sulfates bind stoichiometrically to oppositely charged poly(amino acid)s, with one surfactant molecule binding per charged amino acid moiety nih.govacs.org. Hydrophobic interactions play a significant role in stabilizing these complexes, in addition to electrostatic interactions nih.govasianpubs.org. The length of the alkyl chain on the surfactant influences the interaction enthalpy, with longer chains generally leading to more favorable interactions nih.gov.

Molecular dynamics simulations and docking calculations have also been applied to study the interaction of sodium octyl sulfate and other alkyl sulfates with proteins like adenosine (B11128) deaminase (ADA) and bovine serum albumin (BSA) nih.govnih.gov. These simulations can provide insights into the binding sites, the effect of surfactant binding on protein structure and stability, and the nature of the forces involved (e.g., electrostatic and hydrophobic interactions) nih.govnih.gov. For example, computational studies on the interaction of surfactants with BSA have shown that surfactants can bind between hydrophobic subdomains of the protein, and the interactions involve both electrostatic and hydrophobic forces nih.gov.

Statistical Mechanical and Phenomenological Models of Surfactant Solutions

Statistical mechanical and phenomenological models are developed to describe the behavior of sodium octyl sulfate in solution, particularly its self-assembly into micelles and other aggregates. These models aim to predict properties such as critical micelle concentration (CMC), aggregation number, and the structure of aggregates.

Statistical mechanical theories can relate macroscopic properties of surfactant solutions, such as surface tension, to intermolecular forces and molecular distribution functions researchgate.net. These models often involve parameters that characterize intermolecular interactions within micelles and the surfactant's behavior at interfaces researchgate.net.

Phenomenological models describe the observed behavior of surfactant solutions based on simplified assumptions and empirical parameters. These models can be used to interpret experimental data and predict how properties change with concentration, temperature, and the presence of other substances. For instance, phenomenological models have been used in conjunction with experimental data to understand phenomena like the formation of mixed micelles or the effect of surfactants on surface processes iucr.orgnih.govresearchgate.net. Clint's theory, which assumes ideal mixing of components, has been applied to calculate monomer concentrations and micelle composition in mixed surfactant solutions involving sodium octyl sulfate iucr.org. Molecular-thermodynamic theories have also been developed to describe the formation of mixed vesicles in aqueous solutions, considering various free-energy contributions such as surfactant-tail packing, head-group steric repulsions, and electrostatic interactions nih.gov. Such models have been applied to systems containing sodium octyl sulfate and other surfactants to predict vesicle properties like size and composition nih.gov.

Advanced Analytical and Characterization Methodologies for Sodium Octyl Sulfate

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of sodium octyl sulfate (B86663) and for utilizing it as a mobile phase additive.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a common method for analyzing sodium octyl sulfate. atamanchemicals.comsielc.com RP-HPLC methods for sodium octyl sulfate often use columns like Newcrom R1, which is a reverse-phase column designed with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of acetonitrile, water, and an acid. atamanchemicals.comsielc.com

Sodium Octyl Sulfate as an Ion-Pairing Reagent for Cationic Analyte Separation

Sodium octyl sulfate is widely used as an ion-pairing reagent in reversed-phase HPLC to facilitate the separation of cationic analytes. lichrom.comvwr.comhimedialabs.com As an anionic surfactant with an eight-carbon tail, SOS can interact with positively charged compounds in the mobile phase. himedialabs.com This interaction increases the retention of cationic analytes on the non-polar stationary phase of the reversed-phase column, allowing for better separation and resolution. vwr.comsigmaaldrich.cn This technique is suitable for separating cationic species based on their carbon chain length. himedialabs.com Examples of its application include the retention of catechols in the analysis of catecholamines and their congeners, and the separation of asymmetric dimethylhydrazine (ADMH) and its decomposition products. sigmaaldrich.com

Optimization of Mobile Phases for Specific Separations

Optimization of the mobile phase is crucial for achieving effective separations when using sodium octyl sulfate as an ion-pairing reagent. The mobile phase composition, including the concentration of the ion-pairing reagent, the type and concentration of organic modifier (e.g., acetonitrile), and the pH of the aqueous component, significantly affects retention and selectivity. obrnutafaza.hr Ideally, the ion pair reagent concentration in the mobile phase should be around 0.005 M. obrnutafaza.hr Small adjustments in pH can profoundly affect retention and selectivity, necessitating careful, incremental changes during method development. obrnutafaza.hr For instance, a validated RP-HPLC method for quantifying metanephrine (B195012) and normetanephrine (B1208972) in urine samples utilized a mobile phase containing sodium dihydrogen phosphate (B84403), citric acid monohydrate, acetonitrile, and sodium octyl sulfate, demonstrating good linearity and accuracy. nih.gov

Preparative Scale Separations

The HPLC methods developed for the analysis of sodium octyl sulfate, including those using reversed-phase columns and specific mobile phase conditions, are often scalable. atamanchemicals.comsielc.com This scalability allows these methods to be adapted for preparative scale separations, which are used for isolating larger quantities of sodium octyl sulfate or impurities. atamanchemicals.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and speed compared to traditional HPLC, often utilizing columns packed with smaller particles (e.g., 3 µm). atamanchemicals.comsielc.com Methods developed for the analysis of sodium octyl sulfate using RP-HPLC with specific mobile phase compositions can be adapted for UPLC applications to achieve faster analysis times while maintaining or improving separation efficiency. atamanchemicals.comsielc.com Sodium octyl sulfate standards have also been used in UPLC-ESI-MS/MS methods for the semi-quantitative analysis of organosulfates in environmental samples. copernicus.org

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Species

While reversed-phase chromatography is commonly used for sodium octyl sulfate and with it as an ion-pairing agent, Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique better suited for the retention and separation of highly polar compounds. Sodium octyl sulfate standards have been employed in HILIC methods for the semi-quantitative analysis of polar species such as isoprene-derived organosulfates (iOSs) in atmospheric samples. copernicus.org In one study using a HILIC column, sodium octyl sulfate and sodium ethyl sulfate standards were used for the semi-quantitative analysis of iOSs, demonstrating good precision for compounds with similar structural characteristics. copernicus.org The standard curve for sodium octyl sulfate in this HILIC method showed a linear correlation coefficient (r) of 0.9991 and a slope (k) of 0.966 when sodium octyl-d17 sulfate was used as an internal standard. copernicus.orgmedchemexpress.com

Linearity Data for Sodium Octyl Sulfate Standard in HILIC copernicus.org

| Standard | Correlation Coefficient (r) | Slope (k) |

| Sodium Octyl Sulfate | 0.9991 | 0.966 |

Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC)

Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC) are powerful separation techniques utilized in the analysis of ionic and neutral species, respectively. Sodium octyl sulfate is frequently employed in these methods, either as a component of the background electrolyte or as part of a pseudostationary phase. Sodium octyl sulfate acts as an anionic detergent and ion-pairing reagent in chromatographic applications. americanelements.comsigmaaldrich.cnatamanchemicals.comfishersci.co.uk Studies have explored the use of sodium octyl sulfate in micellar electrokinetic capillary chromatography (MEKC) to understand how the length of the surfactant chain influences retention and selectivity during separations. tandfonline.com

Selective Enrichment Techniques in Biological Sample Analysis (e.g., albumin)

Sodium octyl sulfate has been investigated for its utility in the selective enrichment of specific components within biological samples when coupled with CE. Research has demonstrated the application of sodium octyl sulfate in studies aimed at assessing the selective enrichment of albumin in biological matrices. atamanchemicals.comfishersci.co.ukscbt.comacs.orgsigmaaldrich.comthegoodscentscompany.com This is achieved through techniques such as segmental filling with sodium octyl sulfate in the background electrolyte during the CE process. acs.orgthegoodscentscompany.com

Coupling with Capacitively Coupled Contactless Conductivity Detection (CE-C4D) for Surfactant Quantification

The combination of Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D) presents an effective approach for the quantification of surfactants, including sodium octyl sulfate. researchgate.netresearchgate.net This hyphenated technique is recognized for its ability to quantify surfactants in aqueous solutions. researchgate.netresearchgate.net CE-C4D offers several advantages for surfactant analysis, such as rapid analysis times, high separation efficiency, reduced operating costs, and lower reagent consumption. researchgate.netedaq.com Sodium octyl sulfate, alongside other alkyl sulfate surfactants with varying alkyl chain lengths (C8, C10, C12, and C14), can be determined in samples like wastewater using CE-C4D, often after a preconcentration step. researchgate.netresearchgate.net

Estimation of Partition Coefficients using EKC

Electrokinetic Chromatography (EKC), particularly utilizing surfactant vesicles as a pseudostationary phase, has been developed as a method for estimating the hydrophobicity of compounds, typically expressed as the octanol-water partition coefficient (log P). sigmaaldrich.cnnih.govnih.govnih.govresearchgate.netpg.edu.pl Vesicles formed from a mixture of cationic cetyltrimethylammonium bromide (CTAB) and anionic sodium octyl sulfate (SOS) have been successfully employed in vesicular electrokinetic chromatography (VEKC) for this purpose. nih.govnih.govnih.govresearchgate.net Studies using CTAB/SOS vesicles have shown a linear correlation between the logarithm of the capacity factor (log k'), a measure of retention in EKC, and the octanol (B41247)/water partition coefficient (log P) for both neutral and basic compounds across different pH values. nih.govnih.govresearchgate.net This indicates that hydrophobic interactions play a dominant role in the retention behavior of these compounds within the vesicle system. nih.govnih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of sodium octyl sulfate in various matrices. moleculardepot.comresearchgate.netresearchgate.netpolymex.frthermofisher.comgoogle.comnih.govpolymex.frresearchgate.netresearchgate.netnih.gov Its sensitivity and specificity make it suitable for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC/TOF-MS for Complex Mixtures